molecular formula C13H15N3O2S B5170004 2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE

2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE

Cat. No.: B5170004
M. Wt: 277.34 g/mol
InChI Key: ROELGVDAONUYEX-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonamide group attached to a pyrimidinyl ring, with three methyl groups at positions 2, 4, and 6 on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-aminopyrimidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrimidinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamides or pyrimidines

Scientific Research Applications

2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N,2,6-trimethyl-N-[2-[[4-[4-[(1-methyl-4-piperidinyl)methyl]-1-piperazinyl]-2-pyrimidinyl]oxy]ethyl]benzenesulfonamide
  • 3-(4,5,6-Trimethyl-2-pyrimidinyl)-1-propanol

Uniqueness

2,4,6-TRIMETHYL-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of both sulfonamide and pyrimidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-7-10(2)12(11(3)8-9)19(17,18)16-13-14-5-4-6-15-13/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROELGVDAONUYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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